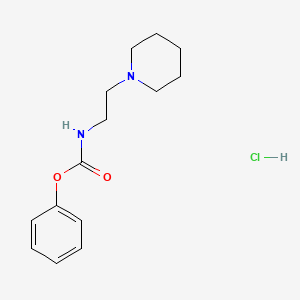

phenyl N-(2-piperidinoethyl)carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

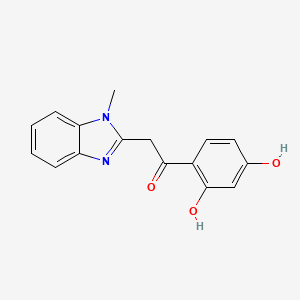

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride is a biochemical compound with the molecular formula C15H20N2O2•HCl . It has a molecular weight of 284.78 .

Molecular Structure Analysis

The molecular structure of phenyl N-(2-piperidinoethyl)carbamate hydrochloride consists of a phenyl group attached to a carbamate group, which is further attached to a piperidinoethyl group . The presence of the hydrochloride indicates that it is a salt of the parent compound .Physical And Chemical Properties Analysis

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride has a molecular weight of 284.78 and a molecular formula of C15H20N2O2•HCl . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación

Alkaline Hydrolysis and Catalysis

- Study of Alkaline Hydrolysis Mechanisms : Silva et al. (2015) explored the alkaline hydrolysis of phenyl N-methyl-N-(2-pyridyl)carbamate, which is structurally similar to phenyl N-(2-piperidinoethyl)carbamate hydrochloride. This study provided insights into the BAC2 mechanism and nucleophilic catalysis of these compounds (Silva, Norberto, Santos, & Hervés, 2015).

Chemical Synthesis and Ligand Binding

- Synthesis and Evaluation as Ligands : Gündisch et al. (2004) synthesized phenylcarbamate derivatives and evaluated them in radioligand binding assays for different nicotinic acetylcholine receptor subtypes. This study highlights the potential of such compounds in biochemical applications (Gündisch, Andrä, Munoz, & Tilotta, 2004).

Metabolism and Biological Monitoring

- Metabolism and Biological Monitoring : Schettgen et al. (2001) investigated the metabolism of phenmedipham, a compound related to phenyl N-(2-piperidinoethyl)carbamate hydrochloride. The study focused on the detection of metabolites in urine, contributing to the understanding of the metabolism of similar compounds (Schettgen, Weiss, & Angerer, 2001).

Enantioselective Synthesis

- Enantioselective Addition to Meso-Epoxides : Birrell and Jacobsen (2013) developed a method for the enantioselective addition of phenyl carbamate to meso-epoxides, showcasing the potential of these compounds in stereoselective synthesis (Birrell & Jacobsen, 2013).

Enzyme Inhibition and Pain Management

- Inhibition of Fatty Acid Amide Hydrolase : Caprioli et al. (2012) investigated the effects of a novel reversible inhibitor of fatty acid amide hydrolase, exploring the implications for pain management (Caprioli et al., 2012).

Hydrofunctionalization of Allenes

- Hydrofunctionalization Catalysis : Zhang et al. (2006) demonstrated the intramolecular hydrofunctionalization of N-allenyl carbamates, highlighting the reactivity of these compounds in synthetic chemistry (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Antimalarial and Anti-HIV Properties

- Potential Antimalarial and Anti-HIV Agents : Studies by Klaymann et al. (1979) and Imamura et al. (2006) explored the potential of certain carbamate derivatives, including piperidine carbamates, as antimalarial and anti-HIV agents (Klaymann, Scovill, Bartosevich, & Mason, 1979) (Imamura et al., 2006).

Propiedades

IUPAC Name |

phenyl N-(2-piperidin-1-ylethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(18-13-7-3-1-4-8-13)15-9-12-16-10-5-2-6-11-16;/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBGIVMWSXAQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)OC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(2-piperidinoethyl)carbamate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid](/img/structure/B2895959.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)

![Ethyl 4-amino-6-({4-[(diethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate](/img/structure/B2895963.png)

![N-(benzo[d][1,3]dioxol-5-yl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2895964.png)

![N-(4-acetamidophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2895967.png)

![2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895969.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2895970.png)

![6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride](/img/structure/B2895973.png)

![2-(3,6-Dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride](/img/structure/B2895975.png)